Gsh-prostaglandin A1
Description
Gsh-prostaglandin A1 (glutathione conjugate of prostaglandin A1) is a bioactive metabolite formed via the conjugation of prostaglandin A1 (PGA1) with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), enzymes that facilitate the detoxification of electrophilic compounds . Gsh-PGA1 is notable for its role in modulating oxidative stress and cellular responses, with studies highlighting its metabolism by prostaglandin 9-ketoreductase in renal tissues .
Properties
CAS No. |
61631-70-7 |
|---|---|
Molecular Formula |
C30H49N3O10S |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4.C10H17N3O6S/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h12-18,21H,2-11H2,1H3,(H,23,24);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/b14-12+;/t16-,17-,18+;5-,6-/m00/s1 |
InChI Key |
MZFPLZIEMXJRPW-YOSZFRDTSA-N |
SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O.C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Synonyms |
glutathione-prostaglandin A1 conjugate GSH-PGA1 GSH-prostaglandin A(1) GSH-prostaglandin A1 PGA1-GS PGA1-SG prostaglandin A(1)-glutathione adduct |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : The exact formula depends on the parent PGA1 (C₂₀H₃₂O₄) and glutathione (C₁₀H₁₇N₃O₆S), yielding a conjugate with an approximate molecular weight of 643.5 g/mol (PGA1: 336.5; GSH: 307) .
- Solubility: Like PGA1, Gsh-PGA1 is soluble in organic solvents (e.g., ethanol, DMSO) but exhibits improved aqueous solubility due to the hydrophilic glutathione moiety .
- Structural Features : The conjugation occurs at the electrophilic α,β-unsaturated ketone group of PGA1, forming a thioether bond with glutathione’s cysteine residue .
Comparative Analysis with Similar Prostaglandins
Structural and Functional Comparisons
| Compound | Molecular Weight (g/mol) | Key Structural Features | Primary Biological Roles |
|---|---|---|---|
| Gsh-Prostaglandin A1 | ~643.5 | PGA1-GSH conjugate via thioether bond | Detoxification, anti-inflammatory, cytoprotection |
| Prostaglandin A1 (PGA1) | 336.5 | α,β-unsaturated ketone, cyclopentane ring | Anti-hypertensive, anti-viral, apoptosis induction |
| Prostaglandin E1 (PGE1) | 354.48 | Hydroxyl groups at C11 and C15 | Vasodilation, platelet inhibition, ulcer healing |
| Prostaglandin G1 (PGG1) | 370.5 | 15-hydroperoxy group | Substrate for prostacyclin synthetase in COX pathway |
| 16,16-Dimethyl PGA1 | 365.0 | Methyl groups at C16 (enhanced stability) | Research tool for studying PGA1 analogs |
Metabolic Pathways
- Gsh-PGA1 : Metabolized by prostaglandin 9-ketoreductase in the kidney, converting it to secondary metabolites with reduced activity .
- PGA1: Undergoes β-oxidation or non-enzymatic degradation due to its reactive ketone group .
- PGE1 : Rapidly inactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the lungs and liver .
- PGG1 : Unstable in aqueous solutions (t½ <10 minutes), serving as a transient intermediate in the arachidonic acid cascade .
Pharmacological and Therapeutic Profiles
- PGA1 : Directly induces apoptosis in cancer cells and inhibits viral replication, but its reactivity limits therapeutic use .
- PGE1 : Clinically used for erectile dysfunction (as alprostadil) and critical limb ischemia due to its vasodilatory effects .
- 16,16-Dimethyl PGA1 : Synthetic analog with improved stability; used in experimental models to study PGA1’s anti-tumor effects .
Research Findings and Key Studies
Metabolism of Gsh-PGA1 : Rabbit kidney studies revealed that prostaglandin 9-ketoreductase converts Gsh-PGA1 into less active metabolites, suggesting a regulatory role in renal tissues .
GST-Mediated Conjugation : GSTs catalyze the conjugation of 15-keto-prostaglandins (e.g., PGA1) with glutathione, highlighting a detoxification mechanism for reactive prostaglandins .
Comparative Stability :
- Gsh-PGA1’s half-life exceeds PGA1’s due to glutathione’s protective effects .
- 16,16-Dimethyl PGA1 exhibits a 10-fold longer half-life than native PGA1 in vitro .
PGA1’s anti-cancer properties are potentiated in its dimethyl analog, which resists enzymatic degradation .
Q & A
Q. What methodologies enable integration of this compound data with omics datasets (e.g., transcriptomics) to map signaling networks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
